molecular formula C5H4N4 B1587860 1H-imidazo[4,5-b]pyrazine CAS No. 273-94-9

1H-imidazo[4,5-b]pyrazine

Cat. No. B1587860
CAS RN: 273-94-9
M. Wt: 120.11 g/mol
InChI Key: ZKAMEFMDQNTDFK-UHFFFAOYSA-N
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Description

1H-imidazo[4,5-b]pyrazine is a compound with the CAS Number: 273-94-9 and a molecular weight of 120.11 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyrazine-conjugated benzamides has been achieved via a one-pot three-component reaction of phthalic anhydride, substituted anilines, and pyrazine-2,3-diamine in the presence of phosphoric acid as a catalyst in water at 95–100°C for 100–120 min .


Molecular Structure Analysis

The molecular structure of 1H-imidazo[4,5-b]pyrazine has been established based on NMR spectroscopic data .


Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to play a crucial role in numerous disease conditions .


Physical And Chemical Properties Analysis

1H-imidazo[4,5-b]pyrazine is a solid at room temperature with a molecular weight of 120.11 . It has a boiling point of 213.1°C at 760 mmHg .

Scientific Research Applications

Organic Synthesis and Drug Development

  • Results Summary : The synthesis approaches have yielded a range of derivatives with potential therapeutic significance, including GABA_A receptor modulators and proton pump inhibitors .

Central Nervous System Agents

  • Results Summary : Some derivatives have shown promising results as sedatives or anxiolytics due to their allosteric modulation of the GABA_A receptor .

Anti-Cancer Agents

  • Results Summary : Certain derivatives have demonstrated efficacy in inhibiting the growth of cancer cells, making them potential candidates for anti-cancer drugs .

Anti-Inflammatory Agents

  • Results Summary : Some derivatives have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs), providing a basis for further development .

Luminescent Materials

  • Results Summary : These compounds have been successfully used in various technological applications, such as emitters for confocal microscopy and imaging .

High-Energy Materials

  • Results Summary : The material has shown promise due to its high density and excellent performance, attributed to ionic bonds, hydrogen bonds, and π–π interactions .

Safety And Hazards

The safety information for 1H-imidazo[4,5-b]pyrazine includes hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

Future Directions

The insights drawn from studies on imidazo[4,5-b]pyrazine, would help in designing better potent analogs in the future .

properties

IUPAC Name

1H-imidazo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-7-5-4(6-1)8-3-9-5/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAMEFMDQNTDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421828
Record name 1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-imidazo[4,5-b]pyrazine

CAS RN

273-94-9
Record name 273-94-9
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Record name 1H-imidazo[4,5-b]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazo[4,5-b]pyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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